2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-7-ylpropan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-10(2,13)8-3-5-12-6-4-11-9(12)7-8/h3-7,13H,1-2H3 |
InChI Key |
OHBYTSOKBPFLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=NC=CN2C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyridine Derivatives Relevant to 2 Imidazo 1,2 a Pyridin 7 Yl Propan 2 Ol
Established Methods for Imidazo[1,2-a]pyridine (B132010) Core Construction
The formation of the imidazo[1,2-a]pyridine nucleus is a well-documented area of heterocyclic chemistry, with several robust methods available to chemists.
The most traditional and widely employed strategy for assembling the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound, such as an α-haloketone. nanobioletters.com This reaction, often referred to as the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to yield the aromatic fused heterocyclic system.
Various catalysts and conditions have been developed to optimize this transformation. While classic approaches involved heating in solvents like ethanol, modern variations have demonstrated success with catalysts such as neutral alumina, copper silicate, and hypervalent iodine. nanobioletters.com Notably, some procedures have been developed that proceed efficiently without any catalyst or solvent, enhancing the green credentials of this method. rsc.org For the synthesis of a C7-substituted scaffold like that in 2-(imidazo[1,2-a]pyridin-7-yl)propan-2-ol, a correspondingly substituted 2-aminopyridine (e.g., a 4-substituted-2-aminopyridine) would be the required starting material.
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | α-Haloketone | Neutral Alumina | Solid-phase, efficient | nanobioletters.com |
| 2-Aminopyridine | α-Bromoacetophenone | None, 60°C | Catalyst and solvent-free | rsc.org |
| 2-Aminopyridine | Acetophenone | Copper Silicate | Heterogeneous, reusable catalyst | nanobioletters.com |
Multicomponent reactions (MCRs) offer a powerful approach to building molecular complexity in a single step, valued for their high atom economy and efficiency. For imidazo[1,2-a]pyridines, the most prominent MCR is the Groebke-Blackburn-Bienaymé (GBB) reaction. beilstein-journals.org This acid-catalyzed, three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org
The reaction mechanism initiates with the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the protonated imine, followed by a rsc.orgrsc.org-hydride shift to aromatize the system, yielding a 3-aminoimidazo[1,2-a]pyridine derivative. beilstein-journals.org The GBB reaction is highly versatile, allowing for significant structural diversity in the final product by varying each of the three starting components. beilstein-journals.orgbeilstein-journals.org This strategy is particularly effective for accessing scaffolds with substitution at the C3 position.
Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, provide another elegant route to the imidazo[1,2-a]pyridine core. One such strategy involves the reaction of 2-aminopyridines with nitroolefins. organic-chemistry.org This process can be catalyzed by Lewis acids like ferric chloride (FeCl₃) or conducted under catalyst-free conditions, proceeding through a cascade of aza-Michael addition, cyclization, and elimination of nitrous acid. organic-chemistry.org
Annulation strategies have also been developed. A practical two-step synthesis involves the initial formation of N-(prop-2-yn-1-yl)pyridin-2-amines, which can then undergo cyclization to form the imidazo[1,2-a]pyridine ring system. nih.gov These methods highlight the diverse chemical pathways that can be harnessed to construct the target heterocycle.
Strategies for Introducing Aliphatic Hydroxyl Moieties, including the Propan-2-ol Group, at Specific Positions of the Imidazo[1,2-a]pyridine System
The introduction of the 2-hydroxypropan-2-yl (propan-2-ol) group at the C7 position is the defining challenge in synthesizing the target molecule. Direct functionalization at the C7 position of a pre-formed imidazo[1,2-a]pyridine is less common than at the C3 position but is achievable. rsc.org A logical and robust synthetic plan would involve a multi-step sequence starting from a pre-functionalized precursor.
A plausible pathway begins with the synthesis of a 7-halo-imidazo[1,2-a]pyridine, for instance, by using a 4-bromo-2-aminopyridine in a condensation reaction as described in section 2.1.1. This halogenated intermediate serves as a versatile handle for further transformations. A highly effective method for introducing the required carbon framework is through a palladium-catalyzed carbonylation reaction to convert the C7-bromo group into a methyl ester (methyl imidazo[1,2-a]pyridine-7-carboxylate).
With the ester in place, the final step involves a Grignard reaction. The addition of two equivalents of a methyl Grignard reagent (such as methylmagnesium bromide, CH₃MgBr) to the C7-ester would lead to the formation of the desired tertiary alcohol, this compound. masterorganicchemistry.comleah4sci.com The mechanism involves the initial nucleophilic attack of the Grignard reagent on the ester carbonyl to form a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alkoxide. masterorganicchemistry.com A final aqueous workup protonates the alkoxide to give the final alcohol product. leah4sci.commnstate.edu
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the use of techniques that improve efficiency, reduce waste, and minimize energy consumption.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. In the context of imidazo[1,2-a]pyridine synthesis, microwave irradiation has been shown to dramatically reduce reaction times and often increase product yields for both condensation reactions and GBB multicomponent reactions. nanobioletters.comresearchgate.net For example, condensation reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. organic-chemistry.org This rapid and uniform heating contributes to cleaner reactions with fewer byproducts, aligning with the principles of green chemistry.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Condensation of 2-aminopyridine and α-bromo-β-keto esters | Solvent-free, heating | Solvent-free, irradiation | Reaction time < 2 minutes, higher yields | organic-chemistry.org |
Metal-Free Synthetic Protocols
The development of transition-metal-free synthetic routes is a significant goal in modern organic chemistry, aiming to reduce costs and environmental impact. researchgate.net Several metal-free methods have been established for the synthesis of the imidazo[1,2-a]pyridine core, which are applicable to the generation of a wide array of derivatives. researchgate.net
One prominent strategy involves the condensation of 2-aminopyridines with various carbonyl compounds. acs.orgnih.gov For instance, a catalyst-free approach reacts 2-aminopyridines with α-bromoacetophenones in a high-boiling solvent like DMF with potassium carbonate as the base. acs.org Another eco-friendly method utilizes microwave irradiation for a solvent-free reaction between 2-aminopyridine and α-haloketones, proceeding efficiently at 60°C. bio-conferences.org
Three-component reactions represent another powerful metal-free approach. A novel method has been developed for the construction of imidazo[1,2-a]pyridines from ynals, pyridin-2-amines, and alcohols or thiols, which facilitates the formation of C-N, C-O, and C-S bonds in a single step. acs.org Additionally, elemental sulfur has been used to promote the oxidative annulation of 2-aminopyridines and aldehydes in a highly atom-economical fashion without the need for metals or bases. nih.gov
Recent research has also explored the use of dual catalytic systems. The combination of flavin and iodine, for example, catalyzes an aerobic oxidative C-N bond formation for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org This system is also capable of facilitating a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. organic-chemistry.org
| Methodology | Reagents & Conditions | Key Features | Reference |
|---|---|---|---|
| Condensation Reaction | 2-Aminopyridine, α-haloketone, catalyst- and solvent-free, 60°C | Efficient, clean reaction, avoids organic waste. | bio-conferences.org |
| Three-Component Reaction | Ynals, pyridin-2-amines, alcohols/thiols | Facile formation of C-N, C-O, and C-S bonds. | acs.org |
| Ultrasound-Assisted C-H Functionalization | Ketones, KI/tert-butyl hydroperoxide, water | Green solvent, mild conditions, no base required. | organic-chemistry.org |
| Dual Catalysis | Aminopyridines, ketones, flavin/iodine, aerobic oxidation | Enables one-pot synthesis of functionalized derivatives. | organic-chemistry.org |
| Oxidative Annulation | 2-Aminopyridines, aldehydes, elemental sulfur | High atom economy, metal- and base-free. | nih.gov |
Visible Light-Induced C-H Functionalization for Imidazo[1,2-a]pyridine Derivatives
Visible light-induced photoredox catalysis has emerged as a powerful and sustainable tool for the direct C-H functionalization of heterocyclic compounds, including imidazo[1,2-a]pyridines. nih.govbohrium.comresearchgate.net These methods offer mild reaction conditions and high functional group tolerance, enabling the introduction of various substituents, primarily at the C3 position of the imidazo[1,2-a]pyridine ring. researchgate.netmdpi.com
One notable application is the C3-thiocyanation of imidazo[1,2-a]pyridines. Using Eosin Y as a photoredox catalyst and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) as the thiocyanating agent, the reaction proceeds efficiently in acetonitrile (B52724) under an ambient air atmosphere. mdpi.com This method provides a direct route to synthesize organic heterocyclic thiocyanates, which are valuable in medicinal chemistry. mdpi.com
Perfluoroalkylation of imidazo[1,2-a]pyridines has also been achieved using visible light. A method reported in 2021 describes the reaction of imidazo[1,2-a]pyridines with perfluoroalkyl iodides, which proceeds via the formation of a photoactive electron donor-acceptor (EDA) complex at room temperature. mdpi.com This protocol demonstrates a broad substrate scope and yields 3-perfluoroalkyl substituted products in moderate to excellent yields. mdpi.com
Furthermore, visible light has been employed to facilitate C3-alkylation. A protocol using aryldiazoacetates as the alkylating agent has been developed, providing access to new and known analogs of key intermediates used in the synthesis of pharmaceuticals like zolpidem. researchgate.net
| Functionalization | Reagents & Catalyst | Position | Key Features | Reference |
|---|---|---|---|---|
| Thiocyanation | NH₄SCN, Eosin Y photocatalyst | C3 | Occurs in ambient air, mild conditions. | mdpi.com |
| Perfluoroalkylation | Perfluoroalkyl iodides, visible light | C3 | Proceeds via an EDA complex at room temperature. | mdpi.com |
| Alkylation | Aryldiazoacetates, visible light | C3 | Provides access to key synthetic intermediates. | researchgate.net |
| Hydroxytrifluoromethylation | Trifluoroacetaldehyde, HFIP as solvent | C(sp²)–H | Dehydrative cross-coupling at room temperature. | researchgate.net |
Derivatization and Analog Preparation from Substituted Imidazo[1,2-a]pyridines
The derivatization of the imidazo[1,2-a]pyridine scaffold is crucial for developing analogs with tailored properties. mdpi.com Various methods exist to functionalize the core at different positions or to modify existing substituents.
The C3 position is a common site for derivatization due to its electron-rich character. researchgate.net Aza-Friedel–Crafts reactions, for example, have been used for C3-alkylation. A recently developed method uses Y(OTf)₃ as a catalyst in a three-component reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine, offering high atomic economy and a broad substrate scope. nih.gov
Functionalization of the pyridine ring is also a key strategy for creating analogs. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki reaction can be used to introduce aryl or other groups at positions such as C6. nih.gov This approach was used to synthesize a series of 6-substituted imidazo[1,2-a]pyridine derivatives as potential enzyme inhibitors. nih.gov The Mizoroki-Heck reaction has also been applied to introduce alkyl chains at the C6 position under microwave irradiation. nih.gov
Furthermore, existing functional groups can serve as handles for further modification. A formyl group on the pyridine ring, for example, can be converted into various other functionalities. google.com Reaction with an arylamine followed by reduction of the resulting imine can produce arylaminoethyl derivatives. google.com It is also possible to create more complex structures by linking the imidazo[1,2-a]pyridine core to other heterocyclic systems. One approach involves a one-pot Groebke–Blackburn–Bienaymé multicomponent reaction followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append a triazole ring, creating bis-heterocyclic compounds. mdpi.com
| Reaction Type | Position | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|---|
| Aza-Friedel–Crafts Reaction | C3 | Aldehyde, amine, Y(OTf)₃ catalyst | C3-alkylation to introduce functional groups. | nih.gov |
| Suzuki Coupling | C6 | Boronic acid, Pd(PPh₃)₄, Na₂CO₃ | Introduction of aryl substituents. | nih.gov |
| Mizoroki-Heck Reaction | C6 | Alkene, Pd(OAc)₂, DIPEA, microwave | Introduction of alkyl chains. | nih.gov |
| GBBR/CuAAC Click Reaction | - | Aldehyde, isocyanide, alkyne, Cu(I) catalyst | Synthesis of bis-heterocyclic analogs (e.g., with triazoles). | mdpi.com |
Computational and Theoretical Investigations of 2 Imidazo 1,2 a Pyridin 7 Yl Propan 2 Ol and Imidazo 1,2 a Pyridine Derivatives
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand to a protein target. For imidazo[1,2-a]pyridine (B132010) derivatives, these simulations have been instrumental in elucidating their binding interactions with various therapeutic targets, particularly in the realm of anticancer research.
Studies have shown that imidazo[1,2-a]pyridine derivatives can effectively bind to the ATP-binding pocket of key signaling proteins such as phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme in cancer pathways. Docking analyses have revealed that the nitrogen atom of the imidazo[1,2-a]pyridine core can form a crucial hydrogen bond with the hinge region residue Val851 of PI3Kα. nih.gov This interaction is a common feature observed in many PI3K inhibitors and is considered vital for potent inhibitory activity.
Another significant target for this class of compounds is tubulin, a protein essential for microtubule formation and cell division. Molecular docking studies have successfully modeled the binding of imidazo[1,2-a]pyridine derivatives into the colchicine (B1669291) binding site of tubulin. researchgate.net These simulations have helped to rationalize the structure-activity relationships (SAR) of these compounds as antitubulin agents. For instance, the binding mode of certain derivatives was found to be similar to that of known tubulin inhibitors like Crolibulin. researchgate.net
Furthermore, molecular docking has been employed to investigate the interactions of imidazo[1,2-a]pyridine derivatives with other cancer-related kinases like the Epidermal Growth Factor Receptor (EGFR). The hydrazone derivatives of imidazo[1,2-a]pyridine have been identified as potent EGFR inhibitors, and docking studies have supported these findings by showing favorable binding energies and interactions with key residues in the EGFR active site. acs.org
Interactive Table: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Derivatives.
| Target Protein | Key Interacting Residues | Predicted Interaction Type | Reference |
| PI3Kα | Val851 | Hydrogen Bond | nih.gov |
| Tubulin (Colchicine Site) | - | Similar to Crolibulin | researchgate.net |
| EGFR | - | Favorable Binding | acs.org |
| KRAS G12C | - | Covalent Interaction | scirp.org |
| MARK4 | - | Inhibitory Binding | scirp.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that link the chemical structure and biological activity of a series of compounds. These models are valuable tools in drug design for predicting the activity of novel compounds and for understanding the structural features that are important for biological activity.
Atom-Based 3D-QSAR Analysis
Atom-based 3D-QSAR studies have been successfully applied to series of imidazo[1,2-a]pyridine derivatives to understand the three-dimensional structural requirements for their biological activity. For a set of antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a 3D-QSAR model was developed. researchgate.net This model yielded statistically significant results with a good correlation coefficient (r²) of 0.9181 for the training set and a predictive correlation coefficient (q²) of 0.6745 for the test set. researchgate.net The contour maps generated from this analysis provided insights into the favorable and unfavorable regions for substituent modifications, guiding the design of more potent antimycobacterial agents.
Pharmacophore Generation
Pharmacophore modeling identifies the essential 3D arrangement of functional groups that are critical for a molecule's biological activity. A common feature pharmacophore model was generated for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity. researchgate.net The best-fit pharmacophore model, HHPRR, consisted of two hydrogen bond donors, two hydrophobic groups, and one aromatic ring. researchgate.net This model serves as a 3D query to screen for new compounds with potentially similar biological activity. Similarly, pharmacophore models have been developed for imidazo[1,2-a]pyridine-based PI3K inhibitors, which are crucial for the discovery of new anticancer agents.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
MD simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. These simulations are crucial for validating the binding poses obtained from molecular docking and for understanding the dynamic nature of the interactions.
In a study of a novel imidazo[1,2-a]pyridine derivative targeting the KRASG12D mutant, MD simulations were employed to investigate the conformational shifts in the protein upon ligand binding. The simulations revealed that the compound could effectively induce a stable, low-energy conformation of the protein, suggesting its potential as an inhibitor. The root-mean-square deviation (RMSD) of the protein-ligand complex was monitored throughout the simulation to assess its stability.
For a series of antimycobacterial imidazo[1,2-a]pyridine-3-carboxamide analogues, MD simulations of the ligand-protein complex were performed for 1.2 nanoseconds. The stability of the complex was confirmed by an acceptable RMSD value of less than 3 Å, indicating that the ligand remained stably bound in the active site of the pantothenate synthetase enzyme. These simulations provide a more realistic representation of the binding event compared to the static picture from molecular docking.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
DFT and TD-DFT are quantum mechanical methods used to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
DFT calculations have been widely used to study the electronic structure of imidazo[1,2-a]pyridine derivatives. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they determine the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.
A theoretical investigation of imidazo[1,2-a]pyridine N-acylhydrazone derivatives using DFT at the B3LYP/6-31+G(d,p) level of theory was conducted to assess their reactivity and stability. The analysis of the FMOs helped in identifying the nucleophilic and electrophilic sites within the molecules. For imidazo[1,2-a]pyridinyl-chalcone derivatives, DFT studies have shown how different substituents on the chalcone (B49325) moiety affect the electronic properties and reactivity of the entire molecule.
Furthermore, the molecular electrostatic potential (MEP) maps, derived from DFT calculations, provide a visual representation of the charge distribution and are useful for predicting intermolecular interactions. These computational studies are invaluable for understanding the intrinsic electronic properties of imidazo[1,2-a]pyridine derivatives, which in turn helps in the rational design of new molecules with desired biological activities.
Interactive Table: Frontier Molecular Orbital Energies of Representative Imidazo[1,2-a]pyridine Derivatives from DFT Studies.
| Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Imidazo[1,2-a]pyridine N-acylhydrazone | Varies with substituent | Varies with substituent | Varies with substituent | |
| Imidazo[1,2-a]pyridinyl-chalcone | Varies with substituent | Varies with substituent | Varies with substituent |
Prediction and Analysis of Photophysical Properties (e.g., Fluorescence Quantum Yields, Stokes Shifts, Electronic Transitions)
Computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and analyzing the photophysical properties of imidazo[1,2-a]pyridine derivatives. These properties are critical for applications in materials science and bio-imaging.
The fluorescence and phosphorescence characteristics of imidazo[1,2-a]pyridines are dictated by their electronic structure. The π-conjugated bicyclic system provides a rigid scaffold that often leads to excellent fluorescence quantum yields. ijrpr.com The nature and position of substituents on the imidazo[1,2-a]pyridine core play a crucial role in modulating these properties. ijrpr.com For instance, electron-donating groups tend to enhance luminescence, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com Substitution at the C2 position, in particular, has been shown to significantly increase the fluorescence yield. ijrpr.com
Electronic Transitions: Theoretical calculations help to elucidate the nature of electronic transitions. For many imidazo[1,2-a]pyridine derivatives, the lowest energy absorption and emission bands correspond to π–π* transitions. nih.gov In some cases, particularly with specific substitution patterns, Intramolecular Charge Transfer (ICT) can occur, which significantly influences the photophysical behavior. nih.govnih.gov For example, in V-shaped bis-imidazo[1,2-a]pyridine fluorophores, TD-DFT calculations have shown that the nature of the excited state can be tuned from a pure π–π* character to a dominant ICT character by altering peripheral substituents. nih.gov The calculations can identify which parts of the molecule are involved in the electronic transitions, such as whether the transition is localized on a single imidazo[1,2-a]pyridine moiety or delocalized across the entire molecular structure. nih.gov
Stokes Shift: The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is a key parameter for fluorescent molecules, especially in imaging applications where a large shift is desirable to minimize self-absorption. Imidazo[1,2-a]pyridine derivatives can be designed to have large Stokes shifts. nih.govrsc.orgrsc.org For example, quaternized naphthalene-fused imidazo[1,2-a]pyridinium salts have been synthesized that exhibit green luminescence with exceptionally high quantum yields and very large Stokes shifts. rsc.org Similarly, a fluorescent probe based on an imidazo[1,5-α]pyridine derivative was developed with a large Stokes shift of 174 nm. nih.gov
Fluorescence Quantum Yields (ΦF): The quantum yield is a measure of the efficiency of the fluorescence process. Computational models can predict how structural modifications will affect the quantum yield. For imidazo[1,2-a]pyridines, quantum yields can range from moderate to very high. nih.govrsc.org A family of V-shaped fluorophores based on the imidazo[1,2-a]pyridine core demonstrated photoluminescence quantum yields in the range of 0.17–0.51. nih.gov
The table below summarizes photophysical data for several imidazo[1,2-a]pyridine derivatives as reported in the literature.
| Compound Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|---|
| V-shaped bis-Imidazo[1,2-a]pyridines | ~320 | Not specified | Not specified | 0.17 - 0.51 | nih.gov |
| Naphthalene-fused Imidazo[1,2-a]pyridinium salts | Not specified | Green emission | Large | High | rsc.org |
| Imidazo[1,5-α]pyridine-based probe | Not specified | Not specified | 174 | Not specified | nih.gov |
| π-expanded Imidazo[1,2-a]pyridines | ~355 | 415 - 461 | 58 - 68 | Not specified | researchgate.net |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic regions. nih.govacs.org
In the context of imidazo[1,2-a]pyridine derivatives, MEP analysis helps to identify the sites most susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values. Typically, regions of negative electrostatic potential (colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are associated with atomic nuclei and are prone to nucleophilic attack. Green areas represent regions of neutral potential. nih.gov
For imidazo[1,2-a]pyrimidine-Schiff base derivatives, which are structurally related to imidazo[1,2-a]pyridines, MEP analysis has been used to identify potential binding sites on the molecule's surface. nih.govacs.org In studies of Alpidem, an imidazo[1,2-a]pyridine derivative, MEP maps were generated to obtain information on the molecule's chemical reactivity. nih.gov This analysis is crucial for understanding how these molecules might interact with biological targets, such as enzyme active sites.
Advanced Quantum Chemical Calculations (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) Analysis)
To gain deeper insights into the bonding and non-covalent interactions within imidazo[1,2-a]pyridine systems, advanced quantum chemical calculations like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are employed.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful theoretical framework that analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. researchgate.netamercrystalassn.org A key feature of QTAIM is the identification of bond critical points (BCPs) between atoms, which are necessary and sufficient conditions for the atoms to be considered bonded. researchgate.net The properties of the electron density at these BCPs, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the chemical bonds.
For imidazo[1,2-a]pyrimidine (B1208166) derivatives, QTAIM analysis has provided profound insights into charge delocalization and intramolecular interactions. nih.govacs.org It allows for the characterization of various types of interactions, including covalent bonds and weaker non-covalent interactions like hydrogen bonds. nih.govmdpi.com
Reduced Density Gradient (RDG) Analysis: RDG analysis is a method specifically designed to identify and visualize weak non-covalent interactions (NCIs) in real space. mdpi.comresearchgate.net It is based on the relationship between the electron density and its first derivative. The RDG function is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density. nih.gov
This generates a 3D isosurface map where different types of interactions are distinguished by color:
Blue: Indicates strong, attractive interactions, such as hydrogen bonds. nih.gov
Green: Represents weak, delocalized van der Waals interactions. nih.govresearchgate.net
Red: Signifies strong, repulsive interactions, often found within sterically crowded regions or in ring structures. nih.govresearchgate.net
In studies of imidazo[1,2-a]pyrimidine derivatives, RDG analysis has been used to visualize the non-covalent interactions that stabilize the molecular structure. nih.gov The 2D scatter plots corresponding to the 3D maps show distinct peaks that correspond to specific interaction types, allowing for a semi-quantitative analysis of their strength. nih.gov This method is invaluable for understanding the subtle forces that govern molecular conformation and intermolecular recognition.
The table below summarizes the types of interactions identified by RDG analysis.
| Isosurface Color | Sign(λ₂)ρ Value | Type of Interaction |
|---|---|---|
| Blue | Negative | Strong attractive (e.g., Hydrogen bonds) |
| Green | Near zero | Weak attractive (van der Waals) |
| Red | Positive | Repulsive (Steric clash) |
Data derived from general descriptions of the RDG method. nih.govresearchgate.netresearchgate.net
Future Perspectives and Emerging Research Avenues for 2 Imidazo 1,2 a Pyridin 7 Yl Propan 2 Ol and Imidazo 1,2 a Pyridine Chemistry
Rational Design and Optimization Strategies for Enhanced Specificity and Potency
The development of new imidazo[1,2-a]pyridine (B132010) derivatives with improved therapeutic profiles hinges on the application of rational design and optimization strategies. nih.gov The core of this approach lies in understanding the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets.
Recent studies have demonstrated that modifications at various positions of the imidazo[1,2-a]pyridine ring system can significantly impact potency and selectivity. For instance, structure-activity relationship studies on imidazo[1,2-a]pyridine-3-carboxamides have revealed that the nature of the substituent at the 7-position can influence anti-tuberculosis activity. nih.gov Specifically, the substitution of a methyl group with a chloro group at the 7-position was found to diminish activity. nih.gov Furthermore, the length of the carbon spacer between the amide nitrogen and a cyclic aliphatic ring has been shown to be a critical determinant of activity, with a three-carbon spacer generally enhancing efficacy. rsc.org
Computational methods, such as molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, are becoming indispensable tools in this optimization process. nih.govmdpi.com These techniques allow researchers to predict the binding modes and affinities of novel derivatives with their target proteins, thereby guiding the synthesis of more potent and selective inhibitors. nih.govmdpi.com For example, molecular docking studies of imidazo[1,2-a]pyridine derivatives as potential COX-2 inhibitors have shown that the insertion of a methylsulfonyl pharmacophore into the secondary pocket of the enzyme's active site enhances binding through hydrogen bond formation. nih.govrjpbr.com
The synthesis of these rationally designed compounds is also a key area of research. Advances in synthetic methodologies, including microwave-assisted synthesis, multi-component reactions, and transition metal-catalyzed C-H functionalization, are enabling the efficient and diverse production of novel imidazo[1,2-a]pyridine derivatives. researchgate.netbio-conferences.orgmdpi.com These methods offer advantages such as reduced reaction times, higher yields, and greater tolerance for a wide range of functional groups. bio-conferences.orgmdpi.com
Table 1: Structure-Activity Relationship (SAR) Insights for Imidazo[1,2-a]pyridine Derivatives
Exploration of Applications in Materials Science and Optoelectronics
The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold have opened up exciting new avenues of research beyond medicinal chemistry, particularly in the fields of materials science and optoelectronics. These compounds are being investigated for their potential use as:
Cell Imaging Probes: The inherent fluorescence of certain imidazo[1,2-a]pyridine derivatives makes them attractive candidates for use in bioimaging. Their ability to be readily functionalized allows for the tuning of their optical properties, making it possible to develop probes with specific emission wavelengths for various imaging applications.
Chemosensors: The sensitivity of the imidazo[1,2-a]pyridine core to its chemical environment has led to the development of chemosensors for the detection of various analytes. These sensors often work on the principle of a change in fluorescence intensity or wavelength upon binding to the target molecule.
Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of some imidazo[1,2-a]pyridine derivatives are being explored for their potential application in OLED technology. These materials could serve as emitters or host materials in the emissive layer of OLED devices.
The synthesis of imidazo[1,2-a]pyridine derivatives for these applications often involves strategies that allow for the introduction of specific functional groups to modulate their electronic and photophysical properties. researchgate.net
Identification of Novel Molecular Targets and Therapeutic Areas
While the imidazo[1,2-a]pyridine scaffold is known for its activity against a range of targets, including those involved in cancer and infectious diseases, ongoing research is focused on identifying new molecular targets and expanding the therapeutic potential of this compound class. nih.govresearchgate.net
One promising area of investigation is the development of imidazo[1,2-a]pyridine derivatives as inhibitors of protein kinases. For example, researchers have successfully designed and synthesized potent and selective inhibitors of Nek2, a kinase involved in cell cycle regulation, based on the imidazo[1,2-a]pyridine scaffold. nih.gov These inhibitors have demonstrated antitumor activity both in vitro and in vivo. nih.gov
Another area of active research is the development of imidazo[1,2-a]pyridine-based agents for the treatment of neurodegenerative diseases and other central nervous system disorders. bio-conferences.org The ability of these compounds to cross the blood-brain barrier makes them attractive candidates for targeting pathways implicated in these conditions. For instance, imidazo[1,2-a]pyridinium analogs have been identified as antagonists of the neuropeptide S receptor, which is involved in anxiety and wakefulness. nih.gov
The fight against drug-resistant pathogens is another critical area where imidazo[1,2-a]pyridines are showing significant promise. nih.gov Researchers are actively exploring their potential as treatments for multidrug-resistant and extensively drug-resistant tuberculosis (MDR- and XDR-TB). nih.govrsc.org
Table 2: Investigated Molecular Targets for Imidazo[1,2-a]pyridine Derivatives
Development of Synergistic Approaches with Other Pharmacophores
To enhance therapeutic efficacy and combat drug resistance, researchers are exploring the development of hybrid molecules that combine the imidazo[1,2-a]pyridine scaffold with other known pharmacophores. This synergistic approach aims to create multifunctional molecules that can interact with multiple targets or exhibit enhanced activity at a single target.
One strategy involves the synthesis of covalent inhibitors by incorporating a reactive "warhead" onto the imidazo[1,2-a]pyridine core. rsc.org This approach has been successfully used to develop novel inhibitors of KRAS G12C, a protein frequently mutated in various cancers. rsc.org
Another approach is to combine the imidazo[1,2-a]pyridine scaffold with other heterocyclic systems known for their biological activity. For example, the fusion of the imidazo[1,2-a]pyridine ring with other heterocycles could lead to the discovery of compounds with novel pharmacological profiles. The development of these hybrid molecules requires sophisticated synthetic strategies and a deep understanding of the structure-activity relationships of both pharmacophoric units.
The continued exploration of these future research avenues holds great promise for unlocking the full therapeutic and technological potential of 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol and the broader class of imidazo[1,2-a]pyridine derivatives.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-(Imidazo[1,2-a]pyridin-7-yl)propan-2-ol and its intermediates?
A five-step Pd-catalyzed synthesis achieves 40% overall yield, leveraging Suzuki-Miyaura couplings to assemble imidazopyrimidine and pyridine boronic acid intermediates. Key steps include sequential cross-coupling reactions for regioselective bond formation, with solvent polarity and ligand choice (e.g., SPhos) critical for optimizing yield .
Q. What pharmacological targets and mechanisms are associated with this compound?
The compound exhibits GABA(A) α2/3-subtype agonism (EC50 < 100 nM) and PI3K inhibition. Mechanistic studies using electrophysiology in AtT-20 cells confirm enhanced chloride currents, while kinase assays reveal competitive binding to PI3K’s ATP pocket .
Q. How is structural characterization performed for this compound and its derivatives?
Characterization employs /-NMR, HRMS, and X-ray crystallography. For example, crystallographic data for a related imidazo[1,2-a]pyrimidine derivative (space group P2/c) confirm bond angles and regiochemistry, with purity validated via HPLC (>98%) .
Advanced Research Questions
Q. How can regioselectivity challenges in Pd-catalyzed coupling steps be addressed?
Ligand screening (e.g., XPhos vs. SPhos) and temperature control (80–100°C) improve regioselectivity. For instance, using SPhos in toluene achieves >95% selectivity for the desired imidazopyrimidine isomer, minimizing byproduct formation .
Q. What strategies effectively remove palladium residues from the final product?
Thiourea-functionalized silica gel reduces Pd levels to <10 ppm without compromising yield. This method outperforms traditional scavengers (e.g., activated carbon) by selectively binding Pd complexes .
Q. How do structural modifications influence GABA(A) subtype selectivity?
Substituents at position 3 (e.g., 4-fluoro-3-pyridinyl) enhance α2/3 affinity, while bulkier groups at position 7 reduce α1 binding. SAR data for analogs demonstrate:
| Modification (Position 3) | α2/3 EC50 (nM) | α1 EC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| 4-Fluoro-3-pyridinyl | 12 ± 2 | 4200 ± 300 | 350x |
| 3-Methoxybenzyl | 85 ± 10 | 3800 ± 250 | 45x |
Q. What in vivo models validate therapeutic potential for cancer or neurological disorders?
In glioblastoma xenografts, the compound (50 mg/kg/day) reduces tumor volume by 60% via PI3K/AKT pathway inhibition. Neurobehavioral assays (e.g., elevated plus maze) confirm anxiolytic effects without sedation at 3 mg/kg .
Q. How do crystalline forms impact physicochemical properties?
Polymorph screening identifies Form I (monoclinic) with superior solubility (23 mg/mL in PBS) and thermal stability (Tdec = 215°C). Co-crystallization with besylate improves oral bioavailability (F = 82% in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
